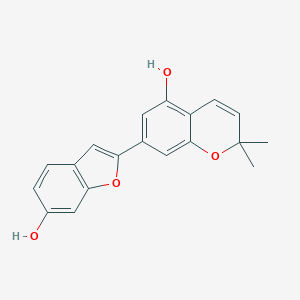

Moracin D

描述

This compound has been reported in Morus cathayana, Morus alba, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-19(2)6-5-14-15(21)7-12(9-18(14)23-19)16-8-11-3-4-13(20)10-17(11)22-16/h3-10,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAAQDMHLLQJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=C(C=C2O1)C3=CC4=C(O3)C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178570 | |

| Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moracin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69120-07-6 | |

| Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69120-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-chromen-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Moracin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 131 °C | |

| Record name | Moracin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Moracin D: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin D, a benzofuran derivative isolated from the mulberry tree (Morus alba), has emerged as a promising natural compound with a diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its molecular mechanisms and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Activities

This compound has demonstrated significant potential in several key therapeutic areas, including oncology, inflammation, and mycology. The primary biological activities attributed to this compound are:

-

Anticancer Activity: this compound exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting proliferation.[1][3]

-

Anti-inflammatory Activity: The compound has shown notable anti-inflammatory properties.[4][5]

-

Antifungal Activity: this compound possesses antifungal activity against a range of fungal pathogens.[1]

-

Antioxidant Activity: Like many phenolic compounds, this compound is reported to have antioxidant capabilities.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | 15 | [1] |

| PC3 | Prostate Cancer | 24.8 | [1] |

Table 2: Antifungal Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

| Fungal Species | MIC (µg/mL) | Reference |

| Fusarium roseum | 7-14 | [1] |

| Diaporthe nomurai | 7-14 | [1] |

| Rosellinia necatrix | <3.5 | [1] |

| Cochliobolus miyabeanus | 14-28 | [1] |

| F. lateritium | 28-56 | [1] |

| Stigmina mori | 56-112 | [1] |

| F. solani | 112 | [1] |

Table 3: Anti-inflammatory Activity

| Assay | Key Finding | Quantitative Data | Reference |

| Microscale Thermophoresis (MST) | This compound binds to IL-1β | Association constant: 0.1 µM | [4] |

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anticancer Signaling Pathways

1. Wnt/β-Catenin Signaling Pathway in Breast Cancer:

This compound has been shown to inhibit the Wnt3a/FOXM1/β-catenin signaling axis in breast cancer cells.[3][5] This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis. Key molecular events include the downregulation of Forkhead box M1 (FOXM1) and β-catenin, and the upregulation of glycogen synthase kinase 3 beta (GSK3β).[3]

2. XIAP/PARP1 Axis in Pancreatic Cancer:

In pancreatic cancer, this compound has been found to target the X-linked inhibitor of apoptosis protein (XIAP)/poly(ADP-ribose) polymerase 1 (PARP1) axis.[2] By promoting the proteasome-dependent degradation of XIAP, this compound diminishes its stability and expression. This leads to the induction of apoptosis and enhances the chemosensitivity of pancreatic cancer cells to drugs like gemcitabine.[2]

3. PPARγ/PKC Pathway in Prostate Cancer:

This compound induces apoptosis in prostate cancer cells through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and protein kinase C delta (PKCδ), while inhibiting protein kinase C alpha (PKCα).[7][8] This modulation of PKC isoforms, downstream of PPARγ activation, ultimately leads to a decrease in the phosphorylation of NF-κB, ERK, and AKT, promoting apoptosis.[7][8]

Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory effects by directly binding to and inhibiting interleukin-1β (IL-1β).[4] This interaction reduces the binding affinity of IL-1β to its receptor, thereby suppressing downstream inflammatory signaling pathways that lead to the production of other pro-inflammatory cytokines like IL-6 and IL-8.[4] Furthermore, this compound can promote the M2 polarization of macrophages, which further aids in reducing IL-1β production.[4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. While specific protocols for this compound are often detailed within the primary research articles, the following provides a generalized workflow for assessing its key activities, based on methodologies used for similar compounds from Morus alba.

General Experimental Workflow

Anticancer Activity Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., MDA-MB-231, DU145) in 96-well plates.

-

After cell attachment, treat with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[9]

-

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):

-

Treat cancer cells with this compound at the desired concentration and time point.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis for Signaling Proteins:

-

Lyse this compound-treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against target proteins (e.g., β-catenin, XIAP, cleaved caspase-3).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Anti-inflammatory Activity Assays

-

Measurement of Pro-inflammatory Cytokines (ELISA):

-

Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS).

-

Co-treat the cells with different concentrations of this compound.

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using specific ELISA kits.

-

-

NF-κB Reporter Assay:

-

Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

-

Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[10]

-

Antifungal Activity Assay

-

Broth Microdilution Method for MIC Determination:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the fungal strain.

-

Incubate the plate under appropriate conditions for fungal growth.

-

Determine the MIC as the lowest concentration of this compound that inhibits visible fungal growth.

-

Conclusion

This compound, a natural product from Morus alba, demonstrates a compelling profile of biological activities with significant therapeutic potential. Its anticancer effects are mediated through the targeted inhibition of key oncogenic signaling pathways, leading to apoptosis and reduced proliferation in various cancer models. Furthermore, its anti-inflammatory and antifungal properties broaden its scope for potential drug development. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on comprehensive preclinical and clinical evaluations to translate these promising in vitro findings into tangible clinical benefits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. atsjournals.org [atsjournals.org]

- 5. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Moracin D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin D, a naturally occurring benzofuran derivative isolated from Morus alba, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related 2-arylbenzofuran compounds, with a focus on its anticancer potential. We summarize key quantitative data, detail experimental methodologies for assessing biological activity, and visualize the intricate signaling pathways modulated by this promising natural product.

Introduction

The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. This compound, a member of this class, has emerged as a lead compound for the development of novel therapeutics. Understanding the relationship between its chemical structure and biological function is paramount for designing more potent and selective analogs. This guide synthesizes the current knowledge on the SAR of this compound, providing a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of this compound and its Analogs

The anticancer effects of this compound and its structural analogs are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and survival. The following tables summarize the in vitro cytotoxic activity of various 2-arylbenzofuran derivatives against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Benzofuran-Chalcone Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 3d | MCF-7 (Breast Cancer) | 3.22 | [1] |

| PC-3 (Prostate Cancer) | 4.15 | [1] | |

| 3j | MCF-7 (Breast Cancer) | 7.81 | [1] |

| PC-3 (Prostate Cancer) | 9.46 | [1] | |

| Cisplatin (Control) | MCF-7 (Breast Cancer) | 12.25 | [1] |

IC50: The half-maximal inhibitory concentration.

Table 2: Cytotoxic Activity of Benzofuran-based Hydrazide and Hybrid Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 21 | HeLa (Cervical Cancer) | 0.082 | [2] |

| 23a | SW-620 (Colorectal Cancer) | 8.7 | [2] |

| HT-29 (Colorectal Cancer) | 9.4 | [2] | |

| 23d | SW-620 (Colorectal Cancer) | 6.5 | [2] |

| HT-29 (Colorectal Cancer) | 9.8 | [2] | |

| 26 | Various Cancer Cell Lines | 0.93 (EGFR Kinase Inhibition) | [2] |

IC50: The half-maximal inhibitory concentration.

Table 3: Cytotoxic Activity of a Novel 2,4-pentadien-1-one Derivative Containing Benzofuran

| Compound | Target Cell Line | IC50 (µM) | Reference |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung Cancer) | 2.85 | [3] |

| H1299 (Lung Cancer) | 1.46 | [3] | |

| HCT116 (Colon Cancer) | 0.59 | [3] | |

| HT29 (Colon Cancer) | 0.35 | [3] |

IC50: The half-maximal inhibitory concentration.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these molecular cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound or analog compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate.

-

Imaging: Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

The 2-arylbenzofuran scaffold of this compound offers a versatile platform for the development of novel anticancer agents. The structure-activity relationship data presented in this guide highlight the importance of specific substitutions on the benzofuran core and the aryl ring for potent cytotoxic activity. Further research should focus on the synthesis and evaluation of a broader range of this compound analogs to refine the SAR and to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource to guide these future investigations.

References

Moracin D Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin D, a naturally occurring benzofuran compound isolated from Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of key signaling pathways. We consolidate findings from preclinical studies, detailing its impact on the Wnt/β-catenin, PPAR-γ/PKC, and XIAP/PARP1 signaling cascades. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the modulated pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by intervening in several critical signaling pathways implicated in cancer progression. The following sections delineate its mechanism of action in different cancer models.

Wnt/FOXM1/β-Catenin Axis in Breast Cancer

In breast cancer cells, particularly the MDA-MB-231 and MCF-7 lines, this compound has been shown to induce apoptosis and inhibit proliferation by suppressing the Wnt3a/FOXM1/β-catenin signaling pathway.[1][2][3]

Mechanism of Action:

-

Inhibition of Wnt Signaling: this compound reduces the expression of Wnt3a, a key ligand that initiates the Wnt signaling cascade.[1][2][3]

-

Downregulation of FOXM1 and β-catenin: This leads to a decrease in the expression of Forkhead box M1 (FOXM1) and β-catenin.[1][2][3] this compound has also been observed to disrupt the physical interaction between FOXM1 and β-catenin.[1][4][5]

-

Activation of GSK3β: The compound upregulates the activity of glycogen synthase kinase 3 beta (GSK3β), a negative regulator of the Wnt pathway.[1][2][3]

-

Suppression of Wnt Target Genes: Consequently, the expression of downstream Wnt target genes, such as c-Myc and Cyclin D1, is attenuated.[1]

-

Induction of Apoptosis: The overall effect is the induction of apoptosis, evidenced by increased cleavage of PARP and caspase-3, and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and XIAP.[1][2]

Signaling Pathway Diagram:

PPAR-γ/PKC Signaling in Prostate Cancer

In prostate cancer cell lines such as DU145, this compound induces apoptosis through the modulation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and protein kinase C (PKC) signaling pathways.

Mechanism of Action:

-

Activation of PPAR-γ: this compound activates PPAR-γ, a nuclear receptor with known anti-tumorigenic functions.

-

Modulation of PKC Isoforms: It promotes the phosphorylation of PKC-δ (p-PKC-δ) while inhibiting the phosphorylation of PKC-α (p-PKC-α).

-

Downstream Effects: The activation of the PPAR-γ/p-PKC-δ axis and inhibition of p-PKC-α leads to the induction of apoptosis. This is associated with the decreased phosphorylation of NF-κB, ERK, and AKT.

-

Apoptotic Markers: this compound treatment results in the attenuation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the activation of caspase-3 and PARP.

Signaling Pathway Diagram:

XIAP/PARP1 Axis in Pancreatic Cancer

Recent studies have revealed that this compound can suppress cell growth and induce apoptosis in pancreatic cancer cells by targeting the X-linked inhibitor of apoptosis protein (XIAP)/PARP1 axis.[6][7]

Mechanism of Action:

-

XIAP Degradation: this compound promotes the proteasome-dependent degradation of XIAP, thereby reducing its stability and expression.[6]

-

Inhibition of XIAP/PARP1 Interaction: By diminishing XIAP levels, this compound disrupts the XIAP/PARP1 axis.[6]

-

Induction of Apoptosis: This leads to the activation of caspase-dependent apoptotic pathways.

-

Enhanced Chemosensitivity: this compound has been shown to enhance the chemosensitivity of pancreatic cancer cells to gemcitabine.[6]

Logical Relationship Diagram:

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound's effects on cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Breast | MTT | Not specified | 24 |

| MCF-7 | Breast | MTT | Not specified | 24 |

| DU145 | Prostate | Not specified | 15 | 24 |

| PC3 | Prostate | Not specified | 24.8 | 24 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7.[8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 8, 16, 20 µM) and a vehicle control. Incubate for the desired period (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This protocol is a general guideline for assessing changes in protein expression in cells treated with this compound.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FOXM1, β-catenin, PARP, GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative analysis of apoptosis in cells treated with this compound using flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Immunoprecipitation

This protocol is for studying the interaction between proteins, such as FOXM1 and β-catenin, in response to this compound treatment.[4][5]

-

Cell Lysis: Lyse this compound-treated cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., anti-FOXM1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-β-catenin).

Experimental Workflow Diagram:

References

- 1. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Anticancer Mechanisms of Moracin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin D, a benzofuran derivative isolated from Morus alba, has demonstrated notable anticancer properties in various preclinical in vitro studies. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anticancer effects, focusing on its impact on cell viability, apoptosis, and cell cycle progression in prostate, breast, and pancreatic cancer cell lines. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

The search for novel anticancer compounds from natural sources is a critical area of oncological research. This compound has emerged as a promising candidate, exhibiting cytotoxic effects against a range of cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways that regulate cell survival and proliferation. This document synthesizes the available in vitro data to provide a detailed understanding of this compound's anticancer potential.

Effects on Cancer Cell Viability

This compound has been shown to reduce the viability of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| DU145 | Prostate Cancer | 15 | [1] |

| PC3 | Prostate Cancer | 24.8 | [1] |

| MDA-MB-231 | Breast Cancer | Not explicitly quantified | |

| MCF-7 | Breast Cancer | Not explicitly quantified | |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not explicitly quantified | [2] |

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is characterized by a series of biochemical events that lead to distinct morphological changes and cell death.

Cell Cycle Analysis and Sub-G1 Population

Flow cytometry analysis of the cell cycle distribution reveals that this compound treatment leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.

| Cell Line | Treatment | Sub-G1 Population (%) | Citation |

| DU145 | Control | ~2% | [1] |

| 7.5 µM this compound | ~10% | [1] | |

| 15 µM this compound | ~20% | [1] | |

| PC3 | Control | ~2% | [1] |

| 7.5 µM this compound | ~5% | [1] | |

| 15 µM this compound | ~8% | [1] |

TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay confirms DNA fragmentation, a hallmark of apoptosis. Studies have shown that this compound significantly increases the number of TUNEL-positive cells in prostate cancer cell lines.[3]

Modulation of Apoptosis-Related Proteins

This compound influences the expression of key proteins involved in the apoptotic cascade. Western blot analyses have shown that this compound treatment leads to:

-

Downregulation of anti-apoptotic proteins: Bcl-2 and Bcl-xL[3]

-

Activation of pro-apoptotic proteins: Cleavage of caspase-3 and PARP[3]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple signaling pathways critical for cancer cell survival and proliferation.

Prostate Cancer: PPARγ/PKCδ and PKCα Pathway

In prostate cancer cells, this compound induces apoptosis through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and protein kinase C delta (PKCδ), while inhibiting protein kinase C alpha (PKCα).[3] This leads to downstream effects on NF-κB, ERK, and AKT signaling.[3]

Pancreatic Cancer: XIAP/PARP1 Axis

In pancreatic cancer, this compound has been found to target the X-linked inhibitor of apoptosis protein (XIAP) and poly (ADP-ribose) polymerase 1 (PARP1) axis. By promoting the degradation of XIAP, this compound destabilizes PARP1, leading to the suppression of cancer progression.[2]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the anticancer effects of this compound. Specific details may vary between laboratories and should be optimized accordingly.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Cell Cycle Analysis (PI Staining by Flow Cytometry)

This method determines the percentage of cells in different phases of the cell cycle.

Protocol:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TUNEL Assay

This assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks.

Protocol:

-

Grow and treat cells on coverslips or in chamber slides.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP).

-

If using an indirect method, follow with an antibody or streptavidin conjugate.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Visualize the cells using a fluorescence microscope.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound is a potent anticancer agent with a multi-faceted mechanism of action. It effectively inhibits the growth of prostate, breast, and pancreatic cancer cells by inducing apoptosis and modulating key signaling pathways. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field. Future studies should focus on in vivo efficacy and safety profiling of this compound to further evaluate its potential as a clinical anticancer drug. Additionally, further investigation into its effects on a broader range of cancer cell lines and the elucidation of its molecular targets will provide a more complete understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Moracin D: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin D, a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry), has demonstrated notable biological activities, including antitumor, anti-inflammatory, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antifungal attributes. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed resource encompassing available quantitative data, plausible experimental methodologies, and a hypothesized mechanism of action. Due to the limited specific research on the antifungal signaling pathways of this compound, this guide also extrapolates potential mechanisms based on the known actions of related phytoalexins and its effects observed in other biological systems.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified against a variety of fungal species. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a substance that prevents visible growth of a microorganism, are summarized in the table below. This data is critical for comparative analysis and for guiding further research into its spectrum of activity.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Fusarium roseum | 7-14[1] |

| Diaporthe nomurai | 7-14[1] |

| Cochliobolus miyabeanus | 14-28[1] |

| Fusarium lateritium | 28-56[1] |

| Stigmina mori | 56-112[1] |

| Fusarium solani | 112[1] |

| Rosellinia necatrix | <3.5[1] |

Table 1: Antifungal Spectrum of this compound. This table presents the reported Minimum Inhibitory Concentration (MIC) values of this compound against a range of fungal pathogens.

Experimental Protocols

Broth Microdilution Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound

-

Fungal strains (e.g., Fusarium spp., Aspergillus spp.)

-

Culture medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

-

96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., Amphotericin B, Fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the culture medium to achieve the desired final inoculum concentration.

-

Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of this compound is then performed in the 96-well microtiter plates using the culture medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Controls: Positive control wells containing a known antifungal agent and negative control wells containing only the fungal inoculum and the vehicle used to dissolve this compound are included. A blank well with only the medium is also included for background correction.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth, as observed visually or by measuring the absorbance using a microplate reader.

Figure 1: Experimental Workflow for Broth Microdilution Assay. This diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifungal effects has not been extensively elucidated in publicly available literature. However, based on its classification as a phytoalexin and its known activities in other cell types, a multi-faceted mechanism can be hypothesized.

Hypothesized Antifungal Mechanism

It is plausible that this compound, like other phytoalexins, disrupts the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This disruption could be a primary mode of its antifungal action. Furthermore, the generation of reactive oxygen species (ROS) is another common mechanism for natural antifungal compounds, leading to oxidative stress and subsequent cell death.

Figure 2: Hypothesized Antifungal Mechanism of this compound. This diagram outlines a potential mechanism involving cell membrane disruption and the induction of oxidative stress.

Insights from Other Biological Systems

While not demonstrated in fungi, studies on the effects of this compound in cancer cells have revealed its interaction with specific signaling pathways. These findings may offer clues to its broader biological activity and warrant investigation in fungal systems.

In prostate cancer cells, this compound has been shown to induce apoptosis through the activation of PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) and PKC-δ (Protein Kinase C delta), and the inhibition of PKC-α (Protein Kinase C alpha).[4] It also decreases the phosphorylation of NF-κB, ERK, and AKT.[4] In breast cancer cells, this compound has been found to inhibit the Wnt/FOXM1/β-catenin signaling pathway.[5][6]

It is important to emphasize that these signaling pathways are characterized in mammalian cells and their relevance to the antifungal activity of this compound remains to be established. However, they highlight the compound's ability to modulate key cellular processes and suggest that its antifungal mechanism may also involve interference with specific signaling cascades within the fungal cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]

- 3. This compound | COX | Antifection | c-Myc | TNF | TargetMol [targetmol.com]

- 4. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant--fungal interactions: the search for phytoalexins and other antifungal compounds from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Moracin D: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin D, a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a compound of significant interest in oncology research. Exhibiting anti-inflammatory, antioxidant, and antifungal properties, its potent pro-apoptotic effects in various cancer cell lines have positioned it as a promising candidate for further investigation in cancer therapy. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Data Presentation: The Cytotoxic and Pro-Apoptotic Efficacy of this compound

This compound has demonstrated significant dose-dependent cytotoxicity and induction of apoptosis across a range of cancer cell lines. The following tables summarize the key quantitative findings from published studies.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Incubation Time |

| DU145 | 15 | 24 hours[1] |

| PC3 | 24.8 | 24 hours[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells

| Cell Line | Treatment | % of Cells in Sub-G1 Phase |

| DU145 | Control (0 µM) | ~2% |

| This compound (7.5 µM) | ~10% | |

| This compound (15 µM) | ~25% | |

| PC3 | Control (0 µM) | ~2% |

| This compound (7.5 µM) | ~8% | |

| This compound (15 µM) | ~15% |

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of several key signaling pathways, which can vary depending on the cancer cell type.

Prostate Cancer: The PPAR-γ/PKC-δ and NF-κB Axis

In prostate cancer cells, this compound's apoptotic activity is critically linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Protein Kinase C-delta (PKC-δ), alongside the inhibition of Protein Kinase C-alpha (PKC-α). This cascade leads to the downstream suppression of the NF-κB signaling pathway, a crucial regulator of cell survival.

Breast Cancer: Targeting the Wnt3a/FOXM1/β-Catenin Pathway

In breast cancer cells, particularly the MDA-MB-231 line, this compound induces apoptosis by suppressing the Wnt3a/FOXM1/β-catenin signaling axis.[1] This inhibition leads to the activation of Glycogen Synthase Kinase 3 Beta (GSK3β) and subsequent activation of caspases.[1]

Pancreatic Cancer: The XIAP/PARP1 Axis

In pancreatic cancer, this compound promotes apoptosis by targeting the X-linked inhibitor of apoptosis protein (XIAP) and Poly (ADP-ribose) polymerase 1 (PARP1) axis.[2] this compound enhances the proteasome-dependent degradation of XIAP, which in turn destabilizes PARP1, leading to apoptosis.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., DU145, PC3, MDA-MB-231)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 3.75, 7.5, 15, 30 µM) and incubate for the desired time period (e.g., 24, 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

References

An In-depth Technical Guide to the Natural Sources and Derivatives of Moracin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Moracin D, a naturally occurring benzofuran with significant biological activities. The document details its primary natural source, methods for its extraction and isolation, and presents a summary of its known biological functions with corresponding quantitative data. While the synthesis of this compound has been reported, detailed protocols for its derivatives are not extensively available in the current literature. This guide also explores the key signaling pathways modulated by this compound, offering insights into its mechanisms of action.

Natural Sources of this compound

The principal natural source of this compound is the white mulberry tree, Morus alba L., belonging to the Moraceae family.[1][2] This plant has a long history of use in traditional medicine, and various parts of the tree, including the root bark, stem bark, and leaves, are known to produce a variety of bioactive compounds, including the moracin family of 2-arylbenzofuran derivatives.[3] this compound, along with other moracins such as Moracin C, are often produced by the plant as phytoalexins in response to stress, such as fungal infection.[2]

Extraction and Isolation of this compound from Morus alba

The extraction and isolation of this compound from Morus alba typically involve solvent extraction followed by chromatographic separation. The following is a general protocol synthesized from various reported methods for the isolation of moracin compounds.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from the dried leaves of Morus alba.

Materials:

-

Dried and powdered leaves of Morus alba

-

Methanol (MeOH), 80% aqueous solution

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for column chromatography (e.g., gradients of CH₂Cl₂/MeOH)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate 10 kg of dried, powdered leaves of Morus alba with 50 L of 80% aqueous methanol at room temperature for 24 hours.

-

Repeat the extraction process twice to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water.

-

Perform successive liquid-liquid partitioning with n-hexane, dichloromethane, ethyl acetate, and n-butanol.

-

Concentrate each fraction using a rotary evaporator.

-

-

Column Chromatography:

-

Subject the dichloromethane fraction, which is often enriched with moracins, to silica gel column chromatography.

-

Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100% CH₂Cl₂ and gradually increasing the polarity with MeOH).

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Combine fractions containing compounds with similar TLC profiles to this compound.

-

Subject these combined fractions to further purification using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Experimental Workflow: Extraction and Isolation

References

- 1. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Moracin D: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin D, a naturally occurring benzofuran compound isolated from Morus alba L., has garnered significant interest in oncological research for its potent anti-cancer properties.[1] Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including pancreatic, prostate, and breast cancer.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays, intended to guide researchers in investigating its mechanism of action and therapeutic potential.

Mechanism of Action

This compound exerts its anti-neoplastic effects through the modulation of several key signaling pathways, ultimately leading to programmed cell death (apoptosis). The primary mechanisms identified to date include:

-

Inhibition of the XIAP/PARP1 Axis: In pancreatic cancer, this compound promotes the proteasome-dependent degradation of X-linked inhibitor of apoptosis protein (XIAP). This destabilization of XIAP disrupts its interaction with and stabilization of Poly (ADP-ribose) polymerase 1 (PARP1), leading to the suppression of cancer cell growth and induction of apoptosis.[1][2]

-

Activation of PPARγ/PKCδ and Inhibition of PKCα: In prostate cancer cells, this compound has been shown to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and protein kinase C delta (PKCδ), while concurrently inhibiting protein kinase C alpha (PKCα). This signaling cascade contributes to the induction of apoptosis.[3][5]

-

Suppression of the Wnt/FOXM1/β-Catenin Axis: In breast cancer, this compound inhibits the Wnt signaling pathway by downregulating Wnt3a, Forkhead box M1 (FOXM1), and β-catenin. This inhibition, coupled with the activation of glycogen synthase kinase 3 beta (GSK3β) and caspases, leads to reduced cell proliferation and apoptosis.[4][6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |

| DU145 | Prostate Cancer | 15 | 24 | MTT |

| PC3 | Prostate Cancer | 24.8 | 24 | MTT |

| MDA-MB-231 | Breast Cancer | ~16 | 24 | MTT |

| MCF-7 | Breast Cancer | >20 | 24 | MTT |

| PANC-1 | Pancreatic Cancer | Not explicitly stated | 48 | CCK-8 |

| MIA PaCa-2 | Pancreatic Cancer | Not explicitly stated | 48 | CCK-8 |

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and specific assay parameters. It is recommended to perform a dose-response experiment to determine the precise IC50 in your specific cell line and conditions.

Table 2: Induction of Apoptosis by this compound in Prostate Cancer Cells

| Cell Line | This compound Concentration (µM) | Percentage of Sub-G1 (Apoptotic) Cells (%) | Incubation Time (hours) |

| DU145 | 0 | ~2 | 24 |

| 7.5 | ~8 | 24 | |

| 15 | ~15 | 24 | |

| PC3 | 0 | ~1.5 | 24 |

| 7.5 | ~5 | 24 | |

| 15 | ~10 | 24 |

Table 3: Cell Cycle Analysis of Breast Cancer Cells Treated with this compound

| Cell Line | This compound Concentration (µM) | Cell Cycle Phase Distribution (%) | Incubation Time (hours) |

| MDA-MB-231 | 0 | Sub-G1: ~5, G1: ~55, S: ~20, G2/M: ~20 | 24 |

| 8 | Sub-G1: ~10, G1: ~60, S: ~15, G2/M: ~15 | 24 | |

| 16 | Sub-G1: ~18, G1: ~65, S: ~10, G2/M: ~7 | 24 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8/MTT)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent (5 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

Assay:

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7][8][9]

-

For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a suitable software.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described in the apoptosis assay protocol and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against XIAP, PARP, cleaved-caspase-3, β-catenin, FOXM1, p-GSK3β, etc.)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways of this compound

Caption: Signaling pathways modulated by this compound leading to apoptosis.

Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for characterizing the effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dojindo.co.jp [dojindo.co.jp]

- 5. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. toolsbiotech.com [toolsbiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Moracin D Cytotoxicity using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Moracin D on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2]

This compound, a natural benzofuran compound isolated from Morus alba L., has demonstrated anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6] Studies have shown that this compound can induce apoptosis and inhibit the proliferation of various cancer cells, including breast, prostate, and pancreatic cancer cell lines.[3][6][7][8][9] The cytotoxic effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis.[3][4][7][8]

This protocol is designed to be a comprehensive guide for researchers investigating the cytotoxic potential of this compound.

Data Presentation

Quantitative data from the MTT assay should be summarized to clearly present the dose-dependent effects of this compound on cell viability. The results are typically expressed as the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of a drug that inhibits cell viability by 50%, is a key metric derived from this data.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Example Data)

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| MDA-MB-231 | 0 (Control) | 100 ± 4.2 |

| 5 | 85 ± 3.1 | |

| 8 | 68 ± 2.5 | |

| 16 | 45 ± 3.8 | |

| 20 | 32 ± 2.1 | |

| MCF-7 | 0 (Control) | 100 ± 5.1 |

| 5 | 92 ± 4.5 | |

| 8 | 78 ± 3.9 | |

| 16 | 58 ± 4.2 | |

| 20 | 45 ± 3.3 | |

| DU145 | 0 (Control) | 100 ± 3.8 |

| 5 | 88 ± 2.9 | |

| 10 | 72 ± 3.5 | |

| 20 | 51 ± 4.1 | |

| 40 | 35 ± 2.7 |

Note: This is example data. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7, PC3, DU145)[3][8]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution prepared in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[1]

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[1][11]

-

Humidified incubator at 37°C with 5% CO2

Experimental Workflow

Figure 1: Experimental workflow for the MTT assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[12]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested concentration range is 0, 5, 8, 16, and 20 µM.[13]

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[13]

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11][14]

-

Incubate the plate for 2-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO or another suitable solubilization solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][11] A reference wavelength of 630 nm can be used to reduce background noise.[11]

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by influencing several key signaling pathways involved in cancer cell proliferation and apoptosis.

Wnt/β-catenin Signaling Pathway

In breast cancer cells, this compound has been shown to inhibit the Wnt3a/FOXM1/β-catenin signaling axis.[3][4][15] This leads to the downregulation of Wnt target genes like c-Myc and Cyclin D1, which are crucial for cell proliferation.[3][4] this compound also upregulates Glycogen Synthase Kinase 3 Beta (GSK3β), which promotes the degradation of β-catenin.[3][4]

Figure 2: this compound inhibits the Wnt/β-catenin pathway.

PPARγ/PKCδ Signaling Pathway

In prostate cancer cells, this compound has been found to induce apoptosis by activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Protein Kinase C delta (PKCδ), while inhibiting Protein Kinase C alpha (PKCα).[7][8] This activation leads to a cascade of events that ultimately result in apoptosis.

Figure 3: this compound induces apoptosis via the PPARγ/PKCδ pathway.

By following this detailed protocol and understanding the underlying mechanisms, researchers can effectively evaluate the cytotoxic potential of this compound and contribute to the development of novel anticancer therapies.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers [mdpi.com]

- 4. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]